molecular formula C14H19N3O B3034070 1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1355175-14-2

1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B3034070
CAS No.: 1355175-14-2
M. Wt: 245.32
InChI Key: QLHAGHPFMIFDSU-UHFFFAOYSA-N
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Description

1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Formation of the Quinazoline Ring: The quinazoline ring can be constructed using condensation reactions involving appropriate amines and aldehydes or ketones.

    Spiro Linkage Formation: The final step involves the formation of the spiro linkage, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinazoline derivatives, while reduction could produce piperidine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Unique due to its specific spiro linkage and ring structure.

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one: Lacks the dimethyl groups, which might affect its chemical properties and reactivity.

    Spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one derivatives: Various derivatives with different substituents can be synthesized to study their effects on the compound’s properties.

Uniqueness

1’,6’-dimethyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one is unique due to the presence of the dimethyl groups, which can influence its steric and electronic properties, potentially leading to different reactivity and applications compared to similar compounds.

Properties

IUPAC Name

1,6-dimethylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10-3-4-12-11(9-10)13(18)16-14(17(12)2)5-7-15-8-6-14/h3-4,9,15H,5-8H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHAGHPFMIFDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3(CCNCC3)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 3
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 4
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 5
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 6
1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

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